2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether
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Overview
Description
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether is an organic compound that features a bromophenyl group, a piperidine ring, and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether typically involves multiple steps. One common route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under radical conditions.
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]phenyl ether: Similar structure but with a phenyl group instead of a benzyl ether linkage.
2-Chlorophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]methyl ether: Similar structure but with a methyl ether linkage instead of a benzyl ether linkage.
Uniqueness
2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile chemical modifications, while the piperidine ring enhances its potential as a bioactive compound .
Properties
Molecular Formula |
C20H22BrNO2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[4-[(2-bromophenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H22BrNO2/c1-15-5-4-12-22(13-15)20(23)17-10-8-16(9-11-17)14-24-19-7-3-2-6-18(19)21/h2-3,6-11,15H,4-5,12-14H2,1H3 |
InChI Key |
RZJTYSAZYMRSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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